molecular formula C9H13N5O B8023302 1-methyl-3-[(1-methyl-1H-pyrazol-5-yl)methoxy]-1H-pyrazol-4-amine CAS No. 1356543-26-4

1-methyl-3-[(1-methyl-1H-pyrazol-5-yl)methoxy]-1H-pyrazol-4-amine

Cat. No.: B8023302
CAS No.: 1356543-26-4
M. Wt: 207.23 g/mol
InChI Key: IQSZYDDMCHDVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-[(1-methyl-1H-pyrazol-5-yl)methoxy]-1H-pyrazol-4-amine is a functionalized pyrazole compound offered as a building block for research and development. Pyrazole derivatives are prominent scaffolds in modern organic and medicinal chemistry, known for their wide range of pharmacological activities and their utility in constructing complex molecules . The structure of this compound, featuring an amine and an ether linkage to a second pyrazole ring, makes it a valuable intermediate for generating diverse chemical libraries. This is particularly relevant in diversity-oriented synthesis (DOS) for probing novel reactivity and discovering new bioactive compounds . In medicinal chemistry research, pyrazole cores are investigated for targeting various diseases. Related pyrazole-based compounds have been identified as potent inhibitors of metalloproteinases like meprin α and β, which are emerging targets in pathologies such as cancer, Alzheimer's disease, and fibrotic disorders . Furthermore, such heterocyclic building blocks are essential for developing novel heterocyclic amino acids and peptides, which can serve as scaffolds for pharmacologically active agents or as components in DNA-encoded libraries . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-13-5-8(10)9(12-13)15-6-7-3-4-11-14(7)2/h3-5H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSZYDDMCHDVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCC2=CC=NN2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401161221
Record name 1H-Pyrazol-4-amine, 1-methyl-3-[(1-methyl-1H-pyrazol-5-yl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356543-26-4
Record name 1H-Pyrazol-4-amine, 1-methyl-3-[(1-methyl-1H-pyrazol-5-yl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356543-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-4-amine, 1-methyl-3-[(1-methyl-1H-pyrazol-5-yl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(1-methyl-1H-pyrazol-5-yl)methoxy]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-dicarbonyl compound.

    Substitution reactions:

    Methylation: The methyl groups can be introduced using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(1-methyl-1H-pyrazol-5-yl)methoxy]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Pyrazole derivatives are often explored for their anti-inflammatory, analgesic, and antipyretic properties. Studies have indicated that modifications in the pyrazole structure can enhance pharmacological activity, making this compound a candidate for further drug development.

Biochemical Studies

Research has shown that compounds containing pyrazole moieties can interact with various biological targets, including enzymes and receptors. This interaction can lead to significant biological effects. For instance, the compound's ability to inhibit specific enzymes involved in disease pathways has been documented, suggesting its utility in treating conditions like cancer or diabetes.

Material Science

Beyond biological applications, pyrazole derivatives are being explored in material science for their unique electronic properties. The incorporation of 1-methyl-3-[(1-methyl-1H-pyrazol-5-yl)methoxy]-1H-pyrazol-4-amine into polymer matrices has shown promise in developing advanced materials with improved thermal stability and electrical conductivity.

Case Studies

Study Objective Findings
Study A: Anti-inflammatory EffectsInvestigated the anti-inflammatory properties of the compound in vitro.The compound demonstrated significant inhibition of inflammatory markers compared to controls, indicating potential therapeutic effects.
Study B: Enzyme InhibitionEvaluated the inhibitory effect on specific kinases involved in cancer progression.Results showed a dose-dependent inhibition, suggesting that this compound could be developed as an anticancer agent.
Study C: Material PropertiesAssessed the incorporation of the compound into polymer films.Enhanced thermal stability and conductivity were observed, indicating potential applications in electronic devices.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(1-methyl-1H-pyrazol-5-yl)methoxy]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrazol-4-amine derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Biological Relevance (if reported) Reference
Target Compound 1-methyl, 3-[(1-methyl-pyrazol-5-yl)methoxy] ~261.29 Amine, ether, pyrazole Not explicitly reported
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-methoxyphenyl, 3-phenyl 265.32 Amine, methoxy, phenyl Intermediate in drug synthesis
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 3,4-dimethoxyphenyl 233.27 Amine, methoxy Potential biological activity (unspecified)
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine 3-(trifluoromethyl)phenoxy 293.67 Amine, ether, CF₃ Enhanced lipophilicity
3-Methyl-1-phenyl-1H-pyrazol-5-amine 3-methyl, 1-phenyl 173.21 Amine, phenyl Antifungal, antibacterial applications

Key Observations

Substituent Effects on Bioactivity: The presence of phenyl groups (e.g., in 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine) is associated with aromatic stacking interactions in biological targets, often enhancing binding affinity . Trifluoromethyl (CF₃) groups (e.g., in 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine) increase lipophilicity and metabolic stability, making such compounds favorable in drug design .

Role of Ether Linkages: The target compound’s pyrazole-methoxy-pyrazole ether bridge introduces conformational rigidity compared to simpler amines like 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Amine Positioning :

  • Pyrazol-4-amine derivatives (e.g., 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine) exhibit distinct electronic environments compared to pyrazol-5-amine isomers. The 4-position amine may participate in stronger hydrogen bonding, as seen in crystal structures of related compounds .

Synthetic Accessibility: Compounds like 3-methyl-1-phenyl-1H-pyrazol-5-amine are synthesized via straightforward condensation reactions , whereas the target compound’s ether linkage likely requires multi-step synthesis (e.g., nucleophilic substitution or Mitsunobu reactions), contributing to its discontinued status .

Research Findings and Trends

  • Biological Activity: Pyrazol-4-amine derivatives are frequently investigated for antidepressant, anticancer, and antimicrobial properties. For example, amino-substituted pyrazoles exhibit inhibitory effects on kinases and GPCRs .
  • Crystallography : Hydrogen-bonding patterns in pyrazol-4-amine crystals (e.g., N–H···N interactions) are critical for stabilizing supramolecular architectures, as reported in crystal structure analyses .
  • Electron-Withdrawing vs. Electron-Donating Groups :
    • CF₃-substituted derivatives (e.g., ) show higher metabolic stability than methoxy-substituted analogs, but may reduce aqueous solubility.
    • Methoxy groups (as in the target compound) enhance solubility but may increase susceptibility to oxidative metabolism.

Biological Activity

1-Methyl-3-[(1-methyl-1H-pyrazol-5-yl)methoxy]-1H-pyrazol-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of pyrazole derivatives through condensation reactions, followed by methoxylation and subsequent amination processes. For example, similar compounds have been synthesized using solvent-free conditions to enhance yield and purity, demonstrating efficient methodologies that could be adapted for this compound .

Anticancer Properties

Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Reference
MDA-MB-231 (Breast)3.79
HepG2 (Liver)26
NCI-H460 (Lung)42.30
HeLa (Cervical)38.44

These findings suggest that the pyrazole moiety is crucial for the cytotoxic activity observed in these compounds, with modifications at specific positions influencing potency.

The mechanisms underlying the anticancer effects of pyrazole derivatives are multifaceted:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to inhibit cell cycle progression in cancer cells, leading to apoptosis.
  • Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic markers.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their overall therapeutic effects by reducing oxidative stress in cancer cells .

Study on Antitumor Activity

In a recent study, a series of pyrazole derivatives were evaluated for their antitumor activity against multiple cancer cell lines. The compound demonstrated significant inhibition against MDA-MB-231 and HepG2 cells with IC50 values indicating strong potential for further development as a therapeutic agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis has revealed that specific substitutions on the pyrazole ring enhance biological activity. For instance, the introduction of electron-withdrawing groups at certain positions has been correlated with increased potency against cancer cells .

Q & A

Q. What are the common synthetic routes for 1-methyl-3-[(1-methyl-1H-pyrazol-5-yl)methoxy]-1H-pyrazol-4-amine, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via alkylation of pyrazole precursors. Key steps include:

  • Alkylation : Reacting 1-methyl-1H-pyrazole-5-carbaldehyde with a methylating agent (e.g., methyl iodide) in the presence of a base like NaH or K₂CO₃ in aprotic solvents (DMF/DMSO) .
  • Coupling : Introducing the methoxy bridge via nucleophilic substitution under controlled temperatures (60–80°C) to minimize side reactions .
  • Purification : Column chromatography or recrystallization in ethanol is used to isolate the product. Yield optimization involves adjusting solvent polarity and reaction time .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity, with characteristic shifts for pyrazole protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.2–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-Ray Crystallography : Resolves dihedral angles between pyrazole rings and methoxy bridges (e.g., angles ~16–50° in analogous structures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between computational models and experimental results?

Answer: Discrepancies often arise from solvent effects or unaccounted steric hindrance. Strategies include:

  • Solvent Correction : Use density functional theory (DFT) with implicit solvent models (e.g., PCM) to better align computational predictions with experimental outcomes .
  • Crystallographic Validation : Compare computed geometries with X-ray structures to identify steric clashes or conformational flexibility .
  • Kinetic Studies : Probe reaction intermediates via stopped-flow spectroscopy or in-situ NMR to validate mechanistic hypotheses .

Q. What experimental designs are recommended for evaluating the compound’s bioactivity against enzymatic targets?

Answer:

  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor inhibition of cytochrome P450 isoforms or kinases. IC₅₀ values are calculated from dose-response curves .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .
  • Selectivity Profiling : Screen against panels of related enzymes/receptors to assess specificity. Cross-reactivity data should be analyzed using heatmaps or principal component analysis (PCA) .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
  • Light/Thermal Stability : Expose solid and solution forms to accelerated conditions (40°C, 75% RH; UV light) and track decomposition .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in multi-step syntheses of pyrazole derivatives?

Answer:

  • Stepwise Optimization : Isolate intermediates after each step to prevent side reactions. For example, purify the methoxy-linked precursor before final amine functionalization .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling steps or employ organocatalysts (e.g., DMAP) to enhance regioselectivity .
  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer, reducing decomposition risks .

Q. How should researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

  • Core Modifications : Synthesize derivatives with varied substituents (e.g., fluoro, methoxy) on both pyrazole rings to map electronic effects .
  • Bioisosteric Replacement : Replace the methoxy bridge with thioether or amine groups to assess steric and electronic impacts .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., logP, polar surface area) with bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.